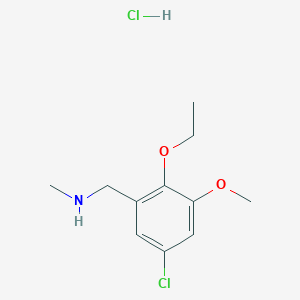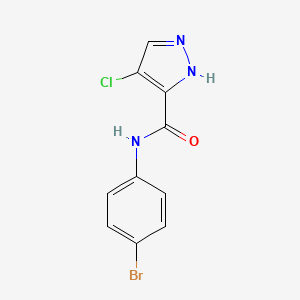![molecular formula C24H18IN3O5 B4670901 2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4670901.png)
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide
Descripción general
Descripción
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide is a complex organic compound characterized by its unique structural features, including a cyano group, a nitrophenyl group, an iodo group, and a methoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of electrophilic aromatic substitution reactions to introduce the iodo and methoxy groups onto a phenoxy ring . The cyano and nitrophenyl groups are then added through a series of coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The Suzuki–Miyaura coupling, for example, is often employed in industrial settings due to its scalability and reliability .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group would yield an amine derivative, while substitution of the iodo group could result in various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide: Similar structure but with a different position of the nitro group.
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-bromo-6-methoxyphenoxy]-N-phenylacetamide: Similar structure but with a bromo group instead of an iodo group.
Uniqueness
The unique combination of functional groups in 2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide gives it distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18IN3O5/c1-32-22-12-16(10-18(14-26)17-6-5-9-20(13-17)28(30)31)11-21(25)24(22)33-15-23(29)27-19-7-3-2-4-8-19/h2-13H,15H2,1H3,(H,27,29)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCSAWKXYBYDL-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])I)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])I)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18IN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B4670841.png)
![4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER](/img/structure/B4670844.png)
METHANONE](/img/structure/B4670847.png)
![N-[4-(butan-2-yl)phenyl]pyrrolidine-1-carbothioamide](/img/structure/B4670854.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)



![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4670899.png)
![N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4670900.png)

